3,3',5-Trichlorobenzhydrol
Overview
Description
3,3’,5-Trichlorobenzhydrol is an organochlorine compound with the molecular formula C13H9Cl3O It is a derivative of benzhydrol, where three chlorine atoms are substituted at the 3, 3’, and 5 positions on the benzene rings
Preparation Methods
3,3’,5-Trichlorobenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 3,3’,5-Trichlorobenzophenone using sodium tetrahydroborate in ethanol at room temperature for 12 hours . This method yields the desired product with high purity. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
3,3’,5-Trichlorobenzhydrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,3’,5-Trichlorobenzophenone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form simpler hydrocarbons under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include sodium tetrahydroborate for reduction and chromium trioxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,5-Trichlorobenzhydrol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3,3’,5-Trichlorobenzhydrol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,3’,5-Trichlorobenzhydrol can be compared with other similar compounds, such as:
1,3,5-Trichlorobenzene: This compound has a similar structure but lacks the hydroxyl group present in 3,3’,5-Trichlorobenzhydrol.
1,2,4-Trichlorobenzene: Another isomer of trichlorobenzene, differing in the positions of the chlorine atoms.
The uniqueness of 3,3’,5-Trichlorobenzhydrol lies in its specific substitution pattern and the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(3-chlorophenyl)-(3,5-dichlorophenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTMMOKKPHMKDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC(=CC(=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701246103 | |
Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-49-4 | |
Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844683-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-α-(3-chlorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701246103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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